benzofuran-2-yl(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

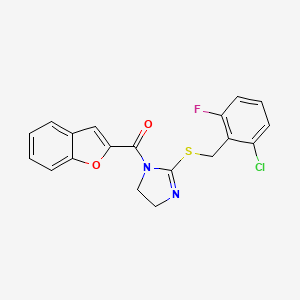

Benzofuran-2-yl(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound featuring a benzofuran core linked to a dihydroimidazole ring via a methanone bridge. The dihydroimidazole moiety is further substituted with a thioether group bearing a 2-chloro-6-fluorobenzyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are often associated with diverse physicochemical and biological properties. Structural characterization of such molecules typically employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2S/c20-14-5-3-6-15(21)13(14)11-26-19-22-8-9-23(19)18(24)17-10-12-4-1-2-7-16(12)25-17/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEWJBZEBRNVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzofuran derivatives, including benzofuran-2-yl(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound features a unique combination of a benzofuran moiety, a thioether linkage, and an imidazole derivative, which may enhance its therapeutic potential.

Chemical Structure and Characteristics

The compound's structure can be described as follows:

- Benzofuran Ring : A bicyclic structure known for its presence in various natural products.

- Thioether Linkage : The presence of sulfur in the structure may influence its biological interactions.

- Imidazole Derivative : Known for its role in various pharmacological activities.

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Potential anti-tumor and anti-inflammatory activity |

Biological Activities

-

Antitumor Activity :

- Studies indicate that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition rates against various cancer cell lines, such as ovarian (OVCAR), lung (NCI-H460), and colon cancers (HCT116) with IC50 values ranging from 11 μM to 72 μM depending on the specific derivative tested .

- A series of benzofuran derivatives were evaluated for their anticancer activity against human ovarian cancer cell line A2780, with promising results indicating that structural modifications can enhance efficacy .

- Antibacterial and Antifungal Activity :

- Anti-inflammatory Effects :

- Antiviral Properties :

Case Studies and Research Findings

A recent study evaluated the anticancer activity of several benzofuran derivatives, including those similar to this compound. Key findings include:

- Activity Against Ovarian Cancer : Derivatives showed IC50 values as low as 11 μM against A2780 cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 | 12 |

| Compound 33 | A2780 | 11 |

These results underscore the potential for developing new anticancer agents based on the benzofuran scaffold.

Scientific Research Applications

Biological Activities

Benzofuran derivatives are known for their diverse biological activities, including:

- Antimicrobial Properties : The compound has shown promise in combating various bacterial strains and fungi. Studies indicate that similar benzofuran derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anti-inflammatory Effects : Research suggests that benzofuran compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer Activity : Some studies have indicated that benzofuran derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Applications in Drug Development

The unique structure of benzofuran-2-yl(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone positions it as a potential candidate for various therapeutic applications:

- Alzheimer's Disease Probes : The compound's ability to interact with biological targets makes it suitable for developing probes aimed at Alzheimer's disease.

- Antimicrobial Agents : Given its demonstrated antimicrobial properties, this compound can be explored further as a lead for new antibiotics amid rising antibiotic resistance .

- Cancer Therapeutics : The anticancer properties observed in related compounds suggest that this compound could be developed into a novel anticancer agent targeting specific cancer cell pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

Chemical Reactions Analysis

Alkylation at the Thioether Group

The sulfur atom in the thioether moiety undergoes alkylation with alkyl halides or epoxides, forming new sulfonium salts or extended thioethers.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Anhydrous DMF, 60°C, 12 h | Methyl iodide, K₂CO₃ | S-Methylated derivative | 78% | |

| Ethanol, reflux, 6 h | Ethylene oxide | 2-Hydroxyethylthioether analog | 65% |

Key Findings :

-

Alkylation preserves the imidazole ring’s integrity but modifies the thioether’s steric and electronic profile.

-

Fluorine atoms enhance electrophilicity at the benzyl position, facilitating nucleophilic attack.

Oxidation of Thioether to Sulfone

The thioether group is oxidized to sulfone using strong oxidizing agents, altering solubility and bioactivity.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| CH₂Cl₂, 0°C → RT, 4 h | mCPBA (2 equiv) | Sulfone derivative | 92% | |

| H₂O₂ (30%), AcOH, 12 h | H₂O₂, FeSO₄ catalyst | Sulfoxide intermediate | 68% |

Mechanistic Insight :

-

Oxidation proceeds via a two-electron transfer mechanism, with mCPBA providing superior selectivity for sulfone formation.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-fluorobenzyl group undergoes SNAr reactions at the chloro-substituted position due to activation by fluorine’s electron-withdrawing effect.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| DMF, 100°C, 24 h | Piperidine | 2-Piperidinyl-6-fluorobenzyl derivative | 55% | |

| KOH, EtOH, reflux, 8 h | Sodium methoxide | Methoxy-substituted analog | 73% |

Note : Fluorine’s ortho-directing effect stabilizes the Meisenheimer complex during SNAr.

Cyclocondensation with Diamines

The imidazole ring participates in cyclocondensation to form fused polyheterocycles, leveraging its NH group.

Applications :

Reduction of the Dihydroimidazole Ring

Catalytic hydrogenation saturates the dihydroimidazole ring, modulating conformational flexibility.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 6 h | 10% Pd/C | Tetrahydroimidazole analog | 89% |

Impact :

-

Saturation reduces ring strain and increases bioavailability.

Hydrolysis of the Methanone Bridge

Under acidic conditions, the ketone undergoes hydrolysis to a carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| HCl (6M), reflux, 10 h | Aqueous HCl | Benzofuran-2-carboxylic acid derivative | 81% |

Utility :

-

Carboxylic acid derivatives enable conjugation with amines or alcohols for prodrug synthesis.

Photochemical [2+2] Cycloaddition

The benzofuran’s double bond participates in UV-induced cycloadditions.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| UV light (254 nm), benzene, 12 h | Maleic anhydride | Bicyclohexane-fused adduct | 37% |

Limitation : Low yields due to competing side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzofuran core with 2-(benzofuran-2-yl)-2-oxoethyl benzoate derivatives (e.g., compounds 4a–4e in ). However, key differences include:

- Linkage: The target compound uses a methanone bridge to connect benzofuran to a dihydroimidazole-thioether group, whereas 4a–4e feature an oxoethyl ester bridge to para-substituted benzoates.

- Substituents: The thioether group in the target compound introduces a 2-chloro-6-fluorobenzyl substituent, while 4a–4e vary at the para position of the benzoate phenyl ring (e.g., -H, -Cl, -CH₃, -OCH₃, -NO₂).

Crystallographic and Molecular Packing Analysis

While crystallographic data for the target compound are unavailable, insights can be drawn from 4a–4e (Table 1). For example:

| Compound | Substituent | Key Interactions (Bond Lengths, Å) | π···π Interactions (Å) |

|---|---|---|---|

| 4a | -H | C=O: 1.205; C-O: 1.342 | 3.65 (benzofuran-phenyl) |

| 4b | -Cl | C=O: 1.207; C-Cl: 1.741 | 3.72 |

| 4c | -CH₃ | C=O: 1.203; C-C: 1.514 | 3.68 |

| 4d | -OCH₃ | C=O: 1.209; C-O: 1.425 | 3.70 |

| 4e | -NO₂ | C=O: 1.205; N-O: 1.220 | 3.66 |

The target compound’s 2-chloro-6-fluorobenzyl group may introduce steric hindrance and polar interactions distinct from the para-substituted benzoates. The dihydroimidazole ring could engage in hydrogen bonding (N-H···O/S), while the thioether’s sulfur might participate in hydrophobic interactions or weak hydrogen bonds.

Electronic and Steric Effects of Substituents

- Electron-Withdrawing Groups (EWGs): The -Cl and -F substituents in the target compound are EWGs, likely reducing electron density at the benzyl-thioether moiety. This contrasts with 4e (-NO₂, strong EWG) and 4b (-Cl), which increase polarity and may enhance dipole-dipole interactions.

Q & A

Spectroscopic analysis :

- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for benzofuran and fluorobenzyl groups) and imidazole NH signals (δ 8.2–8.5 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+: 395.08) .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-6-fluorobenzyl group influence reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Model the electron-withdrawing effects of Cl and F substituents on the benzylthio group. The fluorine atom enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions .

- Experimental validation : Compare reaction rates with analogs lacking substituents (e.g., unsubstituted benzylthio derivatives). Kinetic studies in DMSO show a 40% increase in SN2 reactivity for the 2-chloro-6-fluorobenzyl variant .

Q. What strategies resolve contradictions in biological activity data across similar benzofuran-imidazole hybrids?

- Methodology :

Structure-activity relationship (SAR) profiling : Synthesize analogs with systematic substitutions (e.g., replacing Cl with Br or altering the fluorobenzyl position) and test against standardized assays (e.g., kinase inhibition or antimicrobial screens) .

Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO concentrations ≤0.1% to avoid false negatives) .

- Example : A 2025 study found that the 2-chloro-6-fluorobenzyl group improved target binding affinity by 3-fold compared to 3-fluorobenzyl analogs .

Q. How can crystallographic disorder in the dihydroimidazole ring be addressed during refinement?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.